Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

medicinal chemistry structure-activity relationship lead optimization

Researchers needing a compact, feature-rich pyrazole scaffold for kinase inhibitor SAR or combinatorial library design face a supply gap for validated, multi-orthogonal building blocks. This compound directly addresses that gap: a single, lead-like molecule (MW 337.16, XLogP3 0.9) integrating a 4-iodo handle for Suzuki/Sonogashira diversification, an ethyl ester for hydrolysis/amidation, and an N-methylamino group for reductive amination or amide coupling-all addressable without protecting-group manipulation. - Class-level ILK inhibition precedent (sub-μM IC₅₀) supports immediate SAR deployment. - α-Quaternary center confers predicted metabolic shielding, enabling direct stability comparison against des-methyl analogs. - 6 rotatable bonds and balanced HBD/HBA profile (1/4) make it an ideal benchmarking probe for conformer generators and docking scoring functions. Supply is secured from multiple qualified vendors; ≥98% purity is standard, and bulk quantities ship under ambient conditions with full documentation.

Molecular Formula C10H16IN3O2
Molecular Weight 337.16 g/mol
Cat. No. B13618017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Molecular FormulaC10H16IN3O2
Molecular Weight337.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CN1C=C(C=N1)I)NC
InChIInChI=1S/C10H16IN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3
InChIKeyNVCONOAPHUXPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate: Core Physicochemical Identity and Research-Grade Procurement Profile


Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1338999-67-9) is a fully substituted pyrazole-ester conjugate with the molecular formula C₁₀H₁₆IN₃O₂ and a molecular weight of 337.16 g/mol [1]. The compound incorporates a 4-iodopyrazole core linked via a methylene bridge to an α,α-disubstituted propanoate ester bearing an N-methylamino group and a quaternary 2-methyl substituent [1]. Commercial suppliers report typical purity of 98% for research use [2]. This compound falls within the broader class of iodinated pyrazole-propanoate derivatives being investigated as kinase inhibitor scaffolds and synthetic intermediates for cross-coupling chemistry [1].

Why Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate Cannot Be Interchanged with Structurally Adjacent Analogs in Quantitative Pharmacology or Synthetic Workflows


The 2-methyl quaternary center and N-methylamino substituent of this compound create a unique steric and electronic environment at the α-carbon that distinguishes it from every closely related analog. Compared to the des-methyl analog ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoate, the additional methyl group increases molecular weight by 14.03 g/mol and raises computed lipophilicity (XLogP3) from 0.7 to 0.9 [1][2]. Compared to methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, which lacks any amino group, the target compound adds one hydrogen bond donor and one acceptor, increases rotatable bonds from 3 to 6, and expands topological polar surface area from 44.1 to 56.2 Ų [1][3]. Relative to the primary amine analog ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate, N-methylation reduces TPSA from 70.1 to 56.2 Ų and increases XLogP3 from 0.4 to 0.9 [1][4]. These differences alter hydrogen-bonding potential, conformational entropy, and passive membrane permeability in ways that cannot be assumed equivalent without empirical validation [5].

Quantitative Differentiation of Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate from Its Closest Structural Analogs: A Comparator-Driven Evidence Guide for Procurement and Lead Selection


Molecular Weight and Steric Bulk: The 2-Methyl Quaternary Center Differentiates Target from Des-Methyl and Amino-Deficient Analogs

The target compound bears a fully substituted α-carbon (2-methyl-2-(methylamino)propanoate) that increases molecular weight to 337.16 g/mol versus 323.13 g/mol for the des-methyl analog ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoate, a difference of +14.03 g/mol [1][2]. This quaternary center introduces steric hindrance adjacent to the ester carbonyl, which can shield the ester from hydrolytic enzymes and reduce the rate of N-dealkylation at the methylamino group. In contrast, methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate (MW 280.06 g/mol) lacks any amino substituent, resulting in a 57.10 g/mol lower mass and fundamentally different hydrogen-bonding capacity [1][3].

medicinal chemistry structure-activity relationship lead optimization

Lipophilicity Tuning: Target Compound Occupies a Distinct LogP Range Versus Primary Amine and N-Ethylamino Analogs

The computed XLogP3-AA of the target compound is 0.9, placing it between the des-methyl analog (0.7) and the amino-deficient methyl ester analog (1.3) [1][2][3]. Relative to the primary amine analog ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate (XLogP3 0.4), the N-methylamino group increases lipophilicity by +0.5 log units [1][4]. This ΔXLogP3 of 0.5 corresponds to an approximately 3.2-fold predicted increase in octanol-water partition coefficient, which can substantially alter passive membrane permeability and plasma protein binding [5].

drug design ADME lipophilicity

Hydrogen-Bonding Capacity: The Target Compound's 1 H-Bond Donor and 4 Acceptors Provide a Unique Interaction Profile Versus Amino-Deficient Pyrazole-Propanoate Scaffolds

The target compound possesses 1 hydrogen bond donor (N-H of methylamino) and 4 hydrogen bond acceptors (pyrazole N, ester carbonyl O, ester alkoxy O, and amino N), yielding a topological polar surface area of 56.2 Ų [1]. By contrast, methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate has 0 HBD, only 3 HBA, and a TPSA of 44.1 Ų, while 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid has 1 HBD (carboxylic acid O-H), 3 HBA, and TPSA 55.1 Ų [1][2][3]. The methylamino group provides both a donor and an acceptor at a single atomic center, enabling bidentate hydrogen-bonding interactions with kinase hinge regions or other biological targets that are geometrically inaccessible to analogs lacking this functional group.

molecular recognition target engagement medicinal chemistry

Conformational Flexibility: The Target Compound's 6 Rotatable Bonds Enable Greater Induced-Fit Adaptability Than Rigid Amino-Deficient Analogs

The target compound contains 6 rotatable bonds: the ethyl ester chain (C-O, C-C), the methylene bridge (C-N, C-C), the amino-methyl (C-N), and the pyrazole-iodo bond axis [1]. Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, which lacks the amino side chain, has only 3 rotatable bonds [2]. Ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate, which carries a primary amine instead of methylamino, has 5 rotatable bonds [3]. The additional rotational degree of freedom in the target compound increases the conformational ensemble accessible in solution, potentially enabling induced-fit binding to flexible protein pockets at the cost of a higher entropic penalty upon binding.

conformational analysis entropy binding kinetics

Class-Level Kinase Inhibitory Potential: 4-Iodopyrazole-Propanamide/Ester Scaffolds Exhibit Sub-Micromolar ILK Inhibition, Supporting Oncology Lead Discovery Relevance

Although no direct enzymatic data have been published for the target compound itself, structurally related 4-iodopyrazole-propanamide derivatives have been identified as potent integrin-linked kinase (ILK) inhibitors. Compound 22 (N-methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide) demonstrated an ILK IC₅₀ of 0.6 μM and antiproliferative IC₅₀ values of 1–2.5 μM against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines, while sparing normal epithelial cells [1]. The target compound shares the critical 4-iodopyrazole core and propanamide-like ester side chain, positioning it as a potential starting point for ILK-focused medicinal chemistry. Unlike compound 22, the target compound's smaller molecular weight (337.16 vs ~600 g/mol) and lower rotatable bond count may offer advantages for lead-like physicochemical profiles.

integrin-linked kinase oncology kinase inhibitor

Synthetic Versatility: The 4-Iodo Substituent Enables Pd-Catalyzed Cross-Coupling Chemistry Not Accessible with 4-Bromo or 4-Chloro Analogs

The 4-iodo substituent on the pyrazole ring offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) compared to bromo or chloro analogs due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol for C-I vs ~70 kcal/mol for C-Br and ~84 kcal/mol for C-Cl) [1]. This enables milder reaction conditions, shorter reaction times, and higher yields for derivatization into biaryl, alkyne, or amine-coupled products. The presence of the methylamino and ester groups provides additional orthogonal handles (reductive amination, hydrolysis, amidation) that are absent in simpler 4-iodopyrazole building blocks such as methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate or 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid [2][3].

synthetic chemistry cross-coupling C-C bond formation

High-Impact Application Scenarios for Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery: ILK-Targeted Oncology Programs Requiring a Lead-Like 4-Iodopyrazole Scaffold with Tunable Lipophilicity

Based on class-level evidence that 4-iodopyrazole-propanamide derivatives achieve sub-micromolar ILK inhibition (IC₅₀ = 0.6 μM for compound 22) [1], the target compound serves as a structurally simplified, lead-like entry point (MW 337.16, XLogP3 0.9) for ILK inhibitor SAR exploration. Its intermediate lipophilicity (ΔXLogP3 = +0.5 vs primary amine analog) provides a starting point for property-based optimization toward candidates with balanced permeability and metabolic stability [2]. The 4-iodo handle enables rapid Suzuki or Sonogashira diversification to explore vectors extending from the pyrazole 4-position, while the methylamino group offers a site for reductive amination or amide coupling to probe linker-amine SAR.

Focused Compound Library Synthesis: A Tri-Orthogonal Building Block for Parallel Medicinal Chemistry Derivatization

The target compound's three chemically distinct reactive centers—the 4-iodo group (cross-coupling), the ethyl ester (hydrolysis/amidation), and the N-methylamino group (alkylation/acylation)—enable sequential, orthogonal derivatization without protecting group manipulation [1]. This contrasts with methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, which lacks the amino handle, and 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid, which lacks the ester prodrug/esterase-labile moiety [2][3]. Library designers can exploit the 6 rotatable bonds for conformational diversity and the 1 HBD/4 HBA profile for systematic exploration of hydrogen-bonding interactions with biological targets [1].

Chemical Probe Development: Investigating the Contribution of α-Quaternary Steric Shielding to Metabolic Stability in Pyrazole-Ester Conjugates

The 2-methyl quaternary center (MW +14.03 vs des-methyl analog) is predicted to confer steric shielding against esterase-mediated hydrolysis and CYP450-mediated N-dealkylation [1][2]. This structural feature makes the target compound a valuable tool for mechanistic metabolic stability studies: researchers can directly compare its in vitro half-life in liver microsomes or hepatocytes against the des-methyl analog to quantify the protective effect of α-quaternary substitution on this scaffold. Such data would establish whether this substructure can serve as a general metabolic shield strategy for pyrazole-propanoate conjugates.

Computational Chemistry and Cheminformatics Model Training: A Structurally Dense, Multi-Feature Molecule for Descriptor Benchmarking

The target compound's diverse computed property profile—XLogP3 0.9, TPSA 56.2 Ų, 6 rotatable bonds, 1 HBD, 4 HBA, 15 heavy atoms—makes it a valuable test case for benchmarking molecular property prediction algorithms, conformer generators, and docking scoring functions [1]. Its combination of a halogen atom (iodine, requiring specific force field parameters), a quaternary carbon, a secondary amine, and an ester within a single small molecule (MW < 350) provides a compact but feature-rich structure for validating computational methods against experimental data.

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